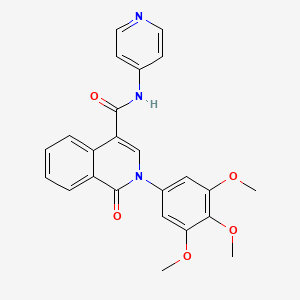![molecular formula C23H25N3O4S B12184176 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12184176.png)
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
- 4-(3,4-dimethoxyphenyl)-1,3-thiazole
- 4-(furan-2-yl)butan-2-one
- 5-amino-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
What sets 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-1,2-dihydro-3H-pyrrol-3-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C23H25N3O4S |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-[4-(furan-2-yl)butan-2-yl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C23H25N3O4S/c1-14(6-8-16-5-4-10-30-16)26-12-18(27)21(22(26)24)23-25-17(13-31-23)15-7-9-19(28-2)20(11-15)29-3/h4-5,7,9-11,13-14,24,27H,6,8,12H2,1-3H3 |
InChI Key |
VAPAQSUREMNFPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CO1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-{[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetamide](/img/structure/B12184109.png)

![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-tetrazol-5-yl)butanamide](/img/structure/B12184120.png)
![2-chloro-N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12184131.png)
![6-(5,7-dioxo-5H-pyrrolo[3,4-b]pyrazin-6(7H)-yl)-N-(thiazol-2-yl)hexanamide](/img/structure/B12184132.png)
![5-(4-chlorophenyl)-2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12184143.png)
![6-({[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B12184147.png)
![[3-(Dimethylamino)propyl][(2-bromo-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12184154.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12184160.png)
amine](/img/structure/B12184162.png)


![Benzyl({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl})methylamine](/img/structure/B12184207.png)
